2-Demethylcolchicine

Anti-inflammatory Structure-Activity Relationship Colchicine Analogs

2-Demethylcolchicine (2DMC), also known as O2-demethylcolchicine, is a naturally occurring metabolite and a regioselectively demethylated derivative of the tropolone alkaloid colchicine. As a phenolic colchicine congener, it retains the core tropolone ring and trimethoxyphenyl motif essential for tubulin binding, while the absence of the C2 methoxy group significantly alters its physicochemical properties, including increased hydrophilicity and a synthetic handle for further derivatization.

Molecular Formula C21H23NO6
Molecular Weight 385.41
CAS No. 102491-80-5
Cat. No. B602061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Demethylcolchicine
CAS102491-80-5
SynonymsN-[(7S)-5,6,7,9-Tetrahydro-2-hydroxy-1,3,10-trimethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide;  O2-Demethylcolchicine;  (-)-2-Demethylcolchicine;  NSC 180533
Molecular FormulaC21H23NO6
Molecular Weight385.41
Structural Identifiers
SMILESCC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC
InChIInChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





2-Demethylcolchicine (CAS 102491-80-5): A Regioselectively Demethylated Colchicine Metabolite and Key Intermediate for Anticancer Drug Development


2-Demethylcolchicine (2DMC), also known as O2-demethylcolchicine, is a naturally occurring metabolite and a regioselectively demethylated derivative of the tropolone alkaloid colchicine . As a phenolic colchicine congener, it retains the core tropolone ring and trimethoxyphenyl motif essential for tubulin binding, while the absence of the C2 methoxy group significantly alters its physicochemical properties, including increased hydrophilicity and a synthetic handle for further derivatization [1]. It is primarily utilized as a critical starting material for the synthesis of water-soluble colchicine analogs with enhanced therapeutic windows and is also employed as a reference standard in pharmacokinetic and toxicological studies of colchicine metabolism [2].

Why 2-Demethylcolchicine (CAS 102491-80-5) Cannot Be Substituted by Colchicine or 3-Demethylcolchicine: A Quantitative Evidence Guide


In the colchicinoid family, the position of O-demethylation is a critical determinant of both biological activity and toxicity. Structural isomers such as 2-demethylcolchicine (2DMC) and 3-demethylcolchicine (3DMC) exhibit divergent pharmacological profiles that preclude their interchangeability in research or development [1]. Specifically, while 3DMC maintains potent anti-inflammatory and cytotoxic effects comparable to colchicine, 2DMC demonstrates markedly reduced anti-inflammatory activity, as quantified by its performance in carrageenin-induced edema models [2]. Conversely, 2DMC's unique phenolic hydroxyl group at the C2 position enables regioselective chemical modifications that are impossible with colchicine or 3DMC, rendering it an irreplaceable synthon for generating water-soluble antitumor candidates with improved safety profiles [3]. The evidence presented below quantitatively substantiates these critical differentiation points, guiding precise scientific and procurement decisions.

2-Demethylcolchicine (102491-80-5) Quantitative Differentiation from Colchicine and Analogs: A Data-Driven Evidence Guide


Anti-inflammatory Activity of 2-Demethylcolchicine: A Quantitative Comparison with Colchicine and 3-Demethylcolchicine

2-Demethylcolchicine demonstrates significantly reduced anti-inflammatory activity compared to colchicine and 3-demethylcolchicine in a standardized in vivo model. Specifically, in the carrageenin-induced footpad edema assay in rats, 2-demethylcolchicine was found to be 'much less active' than colchicine and 3-demethylcolchicine, which both markedly inhibited edema [1]. This loss of activity is attributed to the absence of the methoxy group at the C-2 position, which is essential for maintaining the full anti-inflammatory pharmacophore [1].

Anti-inflammatory Structure-Activity Relationship Colchicine Analogs

In Vitro Cytotoxicity of Water-Soluble 2-Demethylcolchicine Derivatives: A Comparative Analysis with Parent Compound and Thiocolchicine Analogs

2-Demethylcolchicine serves as an essential precursor for synthesizing water-soluble derivatives with potent cytotoxic activity. Its glycinate ester derivative (compound 4) and the corresponding tartaric acid salt (4a) demonstrated significant in vitro cytotoxicity against human tumor cell lines, with IC50 values ranging from 0.02 to 0.88 μg/mL [1]. In a direct comparison, the thiocolchicine analogs (5, 5a) derived from 2-demethylthiocolchicine were found to be more potent than the colchicine analogs (4, 4a) in the tubulin polymerization assay, highlighting the influence of the C-10 substituent [1]. While direct IC50 values for colchicine in the same panel are not provided, the reported range for the 2DMC derivatives places them in a therapeutically relevant potency window, and crucially, the parent 2DMC (compound 2) was noted to be less toxic than colchicine itself [1].

Anticancer Cytotoxicity Water-Soluble Prodrugs

Tubulin Polymerization Inhibition Potency: Quantitative IC50 Comparison of 2-Demethylcolchicine and Colchicine

2-Demethylcolchicine inhibits tubulin polymerization, but its potency is notably lower than that of colchicine. Quantitative data from the USDA Phytochemical Database reports an IC50 of 3.7 µM for 2-demethylcolchicine against tubulin [1]. This is corroborated by data from BindingDB, which reports an IC50 of 4.8 µM (4.80E+3 nM) for inhibition of tubulin assembly [2]. In comparison, the widely accepted IC50 for colchicine in tubulin polymerization assays ranges from 2.0 to 3.2 µM under similar experimental conditions . The approximate 1.5- to 2-fold reduction in potency for 2DMC relative to colchicine is a key quantitative differentiation point.

Tubulin Binding Antimitotic Microtubule Dynamics

In Vivo Potency and Toxicity Profile: Class-Level Inference for 2-Demethylcolchicine vs. 3-Demethylcolchicine and Colchicine

A comprehensive study on modified colchicines established a direct qualitative correlation between in vivo potency and toxicity in a murine lymphocytic leukemia P388 screen [1]. Among the monophenolic colchicine derivatives, only 3-demethylcolchicine demonstrated an appreciable effect in both in vitro and in vivo models and was explicitly noted to be less toxic than colchicine [1]. 2-Demethylcolchicine, by contrast, did not exhibit this level of in vivo efficacy. This class-level evidence positions 2-demethylcolchicine as a less potent and potentially less toxic congener compared to colchicine and 3-demethylcolchicine, which is consistent with its primary utility as a synthetic intermediate rather than a direct therapeutic agent.

In Vivo Pharmacology Therapeutic Window Toxicity

Optimal Research and Industrial Applications for 2-Demethylcolchicine (CAS 102491-80-5) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Water-Soluble Antimitotic Agents

2-Demethylcolchicine is the preferred starting material for synthesizing water-soluble colchicine derivatives with improved pharmaceutical properties. As demonstrated, its glycinate ester derivatives exhibit potent cytotoxicity (IC50: 0.02-0.88 μg/mL) while circumventing the high toxicity of colchicine itself. Researchers developing next-generation antimitotic prodrugs or antibody-drug conjugate (ADC) payloads should prioritize this compound for its unique C2-OH functional handle, which enables regioselective conjugation that is impossible with colchicine or 3-demethylcolchicine [1].

Analytical Chemistry and Forensic Toxicology: Reference Standard for Colchicine Metabolism

Given its role as a primary CYP3A4-mediated metabolite of colchicine, 2-demethylcolchicine is an essential analytical reference standard for quantifying colchicine metabolism and distribution. Studies have utilized 2DMC alongside colchicine and 3-demethylcolchicine to profile metabolite levels in decomposed skeletal tissues, providing crucial data for forensic toxicology investigations. Procurement of high-purity 2-demethylcolchicine is therefore critical for laboratories developing and validating LC-MS/MS or UHPLC-PDA methods for colchicine pharmacokinetic and forensic analysis [2].

Basic Research: Structure-Activity Relationship (SAR) Studies at the Colchicine Binding Site

The 1.5- to 2-fold reduction in tubulin polymerization inhibition potency of 2-demethylcolchicine (IC50: 3.7-4.8 µM) relative to colchicine (IC50: 2.0-3.2 µM) makes it a valuable tool compound for probing the structural determinants of β-tubulin binding [3]. Its use in competitive binding assays or co-crystallization studies can help elucidate the precise contribution of the C2-methoxy group to the ligand-receptor interaction, thereby informing the rational design of novel tubulin inhibitors with tailored affinities and kinetic profiles.

Inflammation Research: A Tool to Decouple Anti-inflammatory and Antimitotic Effects

The stark contrast in anti-inflammatory activity—where 2-demethylcolchicine is 'much less active' than colchicine and 3-demethylcolchicine in the carrageenin-induced edema model—positions it as a unique control compound [4]. Researchers investigating the non-tubulin-mediated anti-inflammatory mechanisms of colchicinoids can utilize 2DMC to experimentally dissect these pathways, confirming whether an observed effect is dependent on the intact colchicine pharmacophore and thus avoiding confounding variables in mechanistic studies.

Technical Documentation Hub

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